molecular formula C10H18O2 B2709376 (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol CAS No. 117933-62-7

(2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol

Cat. No.: B2709376
CAS No.: 117933-62-7
M. Wt: 170.252
InChI Key: RNHYFMJLDZPNBS-UHFFFAOYSA-N
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Description

(2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol: is an organic compound with the molecular formula C₁₀H₁₈O₂ It is a derivative of cyclohexene, featuring two hydroxymethyl groups and two methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene as the starting material.

    Hydroxymethylation: The introduction of hydroxymethyl groups can be achieved through a hydroxymethylation reaction. This involves the reaction of cyclohexene with formaldehyde in the presence of a base such as sodium hydroxide.

    Methylation: The methyl groups are introduced via a methylation reaction, which can be carried out using methyl iodide and a strong base like potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the hydroxymethylation and methylation reactions.

    Purification: The final product is purified using techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents include thionyl chloride and phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Biochemical Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry

    Polymer Production: Used in the synthesis of polymers with specific properties.

    Fragrance Industry: Employed in the formulation of fragrances due to its unique scent profile.

Mechanism of Action

The mechanism of action of (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a single hydroxyl group.

    Cyclohexene: The parent compound without any hydroxymethyl or methyl groups.

    2,4-Dimethylcyclohexanol: A similar compound with methyl groups but lacking the hydroxymethyl groups.

Uniqueness

    Structural Complexity: The presence of both hydroxymethyl and methyl groups on the cyclohexene ring makes (2,4-dimethylcyclohex-3-ene-1,1-diyl)dimethanol structurally unique.

    Reactivity: The compound’s reactivity is influenced by the combination of functional groups, making it versatile in various chemical reactions.

    Applications: Its unique structure allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.

Properties

IUPAC Name

[1-(hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-3-4-10(6-11,7-12)9(2)5-8/h5,9,11-12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHYFMJLDZPNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CCC1(CO)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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